
Application Notes and Protocols for Testing
Cellular Uptake of C22-Modified siRNA

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name:
DMTr-2'-O-C22-rA-3'-CE-

Phosphoramidite

Cat. No.: B15598477

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Small interfering RNA (siRNA) has emerged as a powerful therapeutic modality for silencing

disease-causing genes with high specificity. However, the efficient and targeted delivery of

siRNA to specific cell types remains a significant challenge. One promising strategy involves

the conjugation of siRNA to ligands that bind to cell-surface receptors, mediating targeted

uptake. This document provides a detailed experimental framework for assessing the cellular

uptake of siRNA modified with a C22 glycan ligand, designed to target the CD22 receptor

predominantly expressed on B-cells.[1][2]

The protocols outlined below cover the essential steps for characterizing C22-modified siRNA

uptake, from cell line selection and characterization to quantitative and qualitative assessment

of internalization and subsequent gene silencing. These guidelines are intended to assist

researchers in the preclinical evaluation of novel siRNA-based therapeutics for B-cell

malignancies and autoimmune diseases.
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Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise

tables for comparative analysis.

Table 1: Quantification of CD22 Receptor Expression on B-Cell Lines

Cell Line
Mean Fluorescence
Intensity (MFI)

Antibody Bound
per Cell (ABC)

CD22 Expression
Level

Raji High

Daudi Moderate

JEKO-1 Low

K562 (Negative

Control)
Not Detected

Table 2: Cellular Uptake of C22-Modified siRNA vs. Control siRNA (Flow Cytometry)

Cell Line Treatment
Concentration
(nM)

Mean
Fluorescence
Intensity (MFI)
of Labeled
siRNA

% Positive
Cells

Raji C22-siRNA 50

Control siRNA 50

Daudi C22-siRNA 50

Control siRNA 50

K562 C22-siRNA 50

Control siRNA 50

Table 3: Target Gene Knockdown Efficiency (qPCR)
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Cell Line Treatment
Concentration
(nM)

Target mRNA
Expression
(Fold Change
vs. Untreated)

% Knockdown

Raji C22-siRNA 50

Control siRNA 50

Daudi C22-siRNA 50

Control siRNA 50

K562 C22-siRNA 50

Control siRNA 50

Experimental Protocols
Cell Line Selection and Culture
Objective: To select and maintain appropriate CD22-positive and -negative cell lines for uptake

studies.

Materials:

CD22-positive B-cell lymphoma cell lines (e.g., Raji, Daudi, JEKO-1)[3][4]

CD22-negative cell line (e.g., K562)[4]

RPMI-1640 medium

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

Cell culture flasks and plates

Protocol:
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Culture all cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-

Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Maintain cells in logarithmic growth phase for all experiments.

Regularly check for mycoplasma contamination.

Quantification of CD22 Surface Expression
Objective: To quantify the surface expression of the CD22 receptor on the selected cell lines.

Materials:

PE-conjugated anti-human CD22 antibody

PE-conjugated isotype control antibody

Flow cytometry buffer (PBS with 2% FBS)

Flow cytometer

Protocol:

Harvest cells and wash twice with ice-cold PBS.

Resuspend cells in flow cytometry buffer at a concentration of 1x10^6 cells/mL.

Aliquot 100 µL of cell suspension into flow cytometry tubes.

Add the PE-conjugated anti-CD22 antibody or the isotype control antibody at the

manufacturer's recommended concentration.

Incubate for 30 minutes at 4°C in the dark.

Wash the cells three times with flow cytometry buffer.

Resuspend the cells in 500 µL of flow cytometry buffer and analyze using a flow cytometer.

[5]
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Record the Mean Fluorescence Intensity (MFI) and calculate the Antibody Bound per Cell

(ABC) using quantitative flow cytometry beads.[5]

Cellular Uptake Analysis by Flow Cytometry
Objective: To quantify the cellular uptake of fluorescently labeled C22-modified siRNA.

Materials:

Fluorescently labeled (e.g., Cy5) C22-modified siRNA

Fluorescently labeled control siRNA (non-targeting or unconjugated)

Opti-MEM or other serum-free medium

CD22-positive and -negative cell lines

Flow cytometer

Protocol:

Seed cells in 24-well plates at a density of 2x10^5 cells/well.

Prepare different concentrations of fluorescently labeled C22-siRNA and control siRNA in

serum-free medium. A typical starting concentration is 50 nM.

Remove the culture medium from the cells and wash once with PBS.

Add the siRNA solutions to the cells and incubate for a predetermined time course (e.g., 2, 4,

8, 24 hours) at 37°C.

After incubation, harvest the cells and wash three times with ice-cold PBS to remove any

non-internalized siRNA.

Resuspend the cells in flow cytometry buffer and analyze using a flow cytometer, detecting

the fluorescence of the labeled siRNA.[6]

Gate on the live cell population and quantify the MFI and the percentage of fluorescently

positive cells.[6]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7316386/
https://www.biorxiv.org/content/10.1101/2025.07.11.664322.full
https://www.biorxiv.org/content/10.1101/2025.07.11.664322.full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15598477?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualization of Cellular Uptake by Confocal Microscopy
Objective: To visualize the intracellular localization of the C22-modified siRNA.

Materials:

Fluorescently labeled C22-modified siRNA

Hoechst 33342 (for nuclear staining)

Lysotracker Red (for lysosomal staining)

Chambered coverglass slides

Confocal microscope

Protocol:

Seed cells on chambered coverglass slides.

Treat the cells with fluorescently labeled C22-siRNA as described in the flow cytometry

protocol.

Towards the end of the incubation period, add Hoechst 33342 and Lysotracker Red to the

media according to the manufacturer's instructions to stain the nucleus and lysosomes,

respectively.

Wash the cells gently with PBS.

Add fresh culture medium and visualize the cells using a confocal microscope.

Capture images at different wavelengths to observe the localization of the siRNA in relation

to the nucleus and lysosomes.

Analysis of Target Gene Knockdown by qPCR
Objective: To assess the functional consequence of C22-modified siRNA uptake by measuring

the knockdown of the target gene.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15598477?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

C22-modified siRNA targeting a specific gene (e.g., BCL2, a common target in B-cell

lymphomas)[7]

Control siRNA

RNA extraction kit

cDNA synthesis kit

qPCR master mix

Primers for the target gene and a housekeeping gene (e.g., GAPDH)

Real-time PCR system

Protocol:

Treat cells with C22-siRNA and control siRNA as described in the flow cytometry protocol.

At various time points post-treatment (e.g., 24, 48, 72 hours), harvest the cells.

Extract total RNA using a commercial RNA extraction kit.

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

Perform qPCR using the synthesized cDNA, primers for the target gene and the

housekeeping gene, and a qPCR master mix.

Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the

target gene in treated cells compared to untreated controls.[3]

Calculate the percentage of gene knockdown.

Mandatory Visualizations

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3643686/
https://www.bio-rad.com/sites/default/files/webroot/web/pdf/lsr/literature/Bulletin_5942A.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15598477?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase 1: Preparation

Phase 2: Treatment

Phase 3: Analysis

Cell Line Culture
(Raji, Daudi, K562)

Quantify CD22 Expression
(Flow Cytometry)

Incubate Cells with
C22-siRNA & Control siRNA

Quantitative Uptake Analysis
(Flow Cytometry)

Localization Analysis
(Confocal Microscopy)

Functional Analysis
(qPCR for Gene Knockdown)

Click to download full resolution via product page

Caption: Experimental workflow for C22-modified siRNA uptake.
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Caption: CD22-mediated uptake of C22-siRNA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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